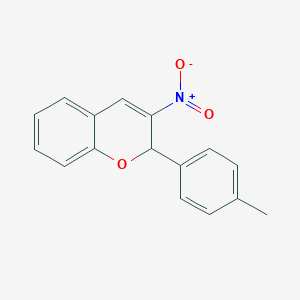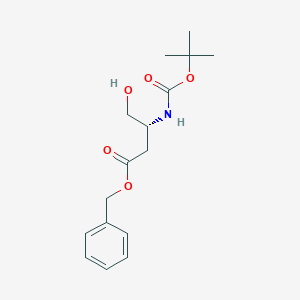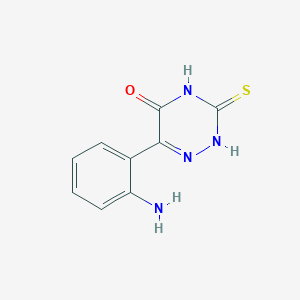
4-氨基-N,N-二甲基苯甲胺
概述
描述
4-Amino-N,N-dimethylbenzylamine is a reagent used in the reaction with methoxycarbonylphenyl isocyanate, in the synthesis of 4H-?3,?1-?benzoxazin-?4-?ones as potent alternate substrate inhibitors of human leukocyte elastase .
Synthesis Analysis
The synthesis of 4-Amino-N,N-dimethylbenzylamine involves a reaction with aluminum (III) chloride and lithium aluminium tetrahydride in tetrahydrofuran at 5 degrees Celsius . The yield of this reaction is approximately 71% .Molecular Structure Analysis
The molecular formula of 4-Amino-N,N-dimethylbenzylamine is C9H14N2 . It is an organic compound that consists of a benzyl group, C6H5CH2, attached to a dimethyl amino functional group .Chemical Reactions Analysis
4-Amino-N,N-dimethylbenzylamine is a reagent in the reaction with methoxycarbonylphenyl isocyanate, in the synthesis of 4H-?3,?1-?benzoxazin-?4-?ones as potent alternate substrate inhibitors of human leukocyte elastase . It also undergoes directed ortho metalation with butyl lithium .Physical And Chemical Properties Analysis
The boiling point of 4-Amino-N,N-dimethylbenzylamine is predicted to be 231.8±15.0 °C, and its density is predicted to be 1.013±0.06 g/cm3 . It should be stored in a dark place, in an inert atmosphere, at room temperature .科学研究应用
蛋白质-蛋白质相互作用的荧光团:基于溶剂化变色荧光团4-N,N-二甲基氨基-1,8-萘酰亚胺(4-DMN)的新型氨基酸被开发用于研究蛋白质-蛋白质相互作用。这种荧光团的荧光对局部溶剂环境的变化高度敏感,具有更高的化学稳定性、更长的激发波长和更好的合成可及性等优势。它在研究动态蛋白质相互作用方面表现出巨大的潜力,例如涉及钙激活钙调蛋白(Loving & Imperiali,2008)。
蛋白质序列分析:衍生物4-NN-二甲基氨基偶氮苯4'-异硫氰酸酯已被用作蛋白质序列分析的显色试剂。该方法促进了肽的灵敏高效测序,并鉴定了蛋白质中的N端氨基酸(Chang、Creaser 和 Bentley,1976)。
液相色谱/质谱:N,N-二甲基-2,4-二硝基-5-氟苄胺(DMDNFB)已用于氨基酸的衍生化,增强了它们在液相色谱/电喷雾电离质谱(HPLC/ESI-MS)中的鉴定和分离。该过程在 ESI 正模式下展示了改进的离子电流信号,促进了更准确的氨基酸和二肽分析(Liu、Minkler、Lin 和 Sayre,2004)。
环氧-胺反应研究:N,N-二甲基苯甲胺对缩水甘油醚与伯芳胺反应的影响已在聚合物化学中得到研究。本研究有助于理解环氧-胺反应中醚化和均聚的干扰,这是环氧树脂和相关材料开发中的一个关键方面(Fryauf、Strehmel 和 Fedtke,1993)。
醛脱氢酶研究:4-反式-(NN-二甲基氨基)肉桂醛(DACA)和相关化合物已被用作底物,与人体醛脱氢酶(一种在代谢过程中至关重要的酶)形成显色共价中间体。这些研究提供了对酶的功能及其与各种底物的相互作用的见解(Blatter、Abriola 和 Pietruszko,1992)。
安全和危害
属性
IUPAC Name |
4-[(dimethylamino)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-11(2)7-8-3-5-9(10)6-4-8/h3-6H,7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCCQALFJIMRKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90884295 | |
| Record name | Benzenemethanamine, 4-amino-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-N,N-dimethylbenzylamine | |
CAS RN |
6406-74-2 | |
| Record name | 4-Amino-N,N-dimethylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6406-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6406-74-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207808 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenemethanamine, 4-amino-N,N-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenemethanamine, 4-amino-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-N,N-dimethylbenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.394 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-((Dimethylamino)methyl)aniline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ELP6J7CU5V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4-Amino-N,N-dimethylbenzylamine suitable for SO2 capture in the context of COFs?
A1: While the provided abstracts don't explicitly detail the interaction mechanism, we can infer some key aspects. 4-Amino-N,N-dimethylbenzylamine possesses a primary amine group (-NH2) [, ]. Amines are known to exhibit affinity towards SO2, potentially through a combination of physisorption and chemisorption mechanisms. When integrated into a COF structure, the amine groups become accessible binding sites for SO2 molecules. The high surface area and porous nature of COFs further enhance the material's capacity for gas adsorption.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3,3-Dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B183959.png)







